![molecular formula C13H19NS2 B14679733 2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- CAS No. 31664-91-2](/img/structure/B14679733.png)
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- is a compound belonging to the class of thiophenethiols. Thiophenethiols are highly reactive compounds widely used in organic synthesis due to their unique chemical properties. This particular compound features a thiophene ring substituted with a thiol group, an ethyl group, and a cyclohexylimino group.
准备方法
Synthetic Routes and Reaction Conditions
The primary synthetic route for thiophenethiols involves the reaction of halogenothiophenes with hydrogen sulfide (H₂S) or lower alkyl mercaptans in the gas phase. This reaction proceeds via a radical mechanism. For instance, 2-chlorothiophene reacts with isopropyl mercaptan at 540°C in a quartz tube to yield 2-thiophenethiol . The yield of thiophenethiols is generally higher with alkyl mercaptans than with H₂S due to the lower bond energy of the C-S bond compared to the S-H bond in H₂S .
Industrial Production Methods
Industrial production of thiophenethiols often involves the high-temperature reaction of halogenothiophenes with H₂S. this method yields low amounts of thiophenethiols due to their thermal instability and the formation of side-products such as bis(2-thienyl) sulfides . An alternative method involves the hydrothiolysis of bis(2-thienyl) disulfides in the presence of excess sulfur, which provides additional thiyl radicals .
化学反应分析
Types of Reactions
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- undergoes various types of chemical reactions, including:
Oxidation: Thiophenethiols can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Thiophenethiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides .
Major Products
The major products formed from these reactions include disulfides from oxidation and substituted thiophenes from nucleophilic substitution .
科学研究应用
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, scents, and other industrial chemicals.
作用机制
The mechanism of action of 2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular redox balance .
相似化合物的比较
Similar Compounds
2-Thiophenethiol: A simpler thiophenethiol without the cyclohexylimino and ethyl groups.
3-Thiophenethiol: Similar to 2-thiophenethiol but with the thiol group at a different position on the thiophene ring.
2-Methyl-3-thiophenethiol: Contains a methyl group in addition to the thiol group on the thiophene ring.
Uniqueness
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophenethiols .
属性
CAS 编号 |
31664-91-2 |
|---|---|
分子式 |
C13H19NS2 |
分子量 |
253.4 g/mol |
IUPAC 名称 |
3-(cyclohexyliminomethyl)-5-ethylthiophene-2-thiol |
InChI |
InChI=1S/C13H19NS2/c1-2-12-8-10(13(15)16-12)9-14-11-6-4-3-5-7-11/h8-9,11,15H,2-7H2,1H3 |
InChI 键 |
PAGMMPQHTZYLQP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(S1)S)C=NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


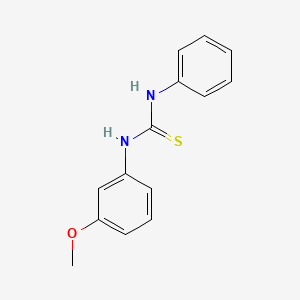
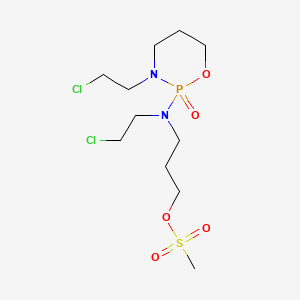
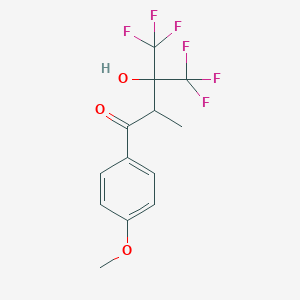

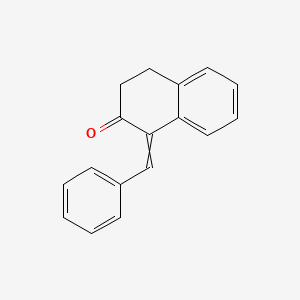
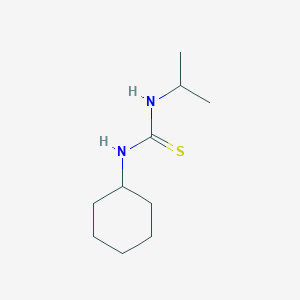
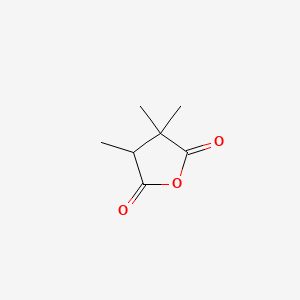
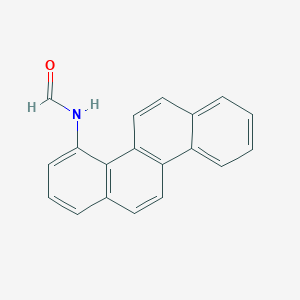

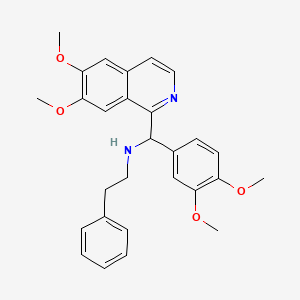

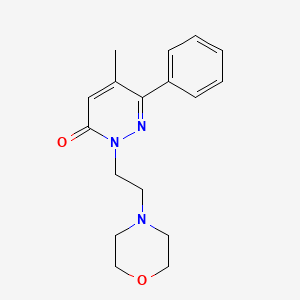
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
